molecular formula C7H14ClNO3 B14034009 Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride

Cat. No.: B14034009
M. Wt: 195.64 g/mol
InChI Key: FLSYDCAABPWONO-GEMLJDPKSA-N
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Description

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . The compound features two stereocenters at the 2S and 4S positions of the pyrrolidine ring, with a hydroxyl group at the 4S position and a methyl ester group attached via an acetamide linkage. This structural configuration confers distinct physicochemical properties, such as moderate polarity due to the hydroxyl and ester functionalities, and influences its solubility in polar solvents like water and methanol. It is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting neurological and metabolic disorders .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-[(2S,4S)-4-hydroxypyrrolidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

FLSYDCAABPWONO-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@@H](CN1)O.Cl

Canonical SMILES

COC(=O)CC1CC(CN1)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically starts from chiral precursors such as trans-4-hydroxy-L-proline or its derivatives, exploiting their stereochemical integrity to obtain the (2S,4S) configuration. The key steps involve:

  • Esterification of the carboxylic acid group to form the methyl ester.
  • Protection and functionalization of the hydroxyl group.
  • Purification by chromatography.
  • Final conversion to the hydrochloride salt.

Refluxing and chromatographic purification are common procedural elements, with spectroscopic methods like Nuclear Magnetic Resonance (NMR) used for structural confirmation.

Detailed Synthetic Route from trans-4-hydroxy-L-proline

A representative synthetic route as reported in the literature involves the following steps:

Step Process Description Reagents/Conditions Yield (%) Notes
1 Esterification of trans-4-hydroxy-L-proline to methyl ester hydrochloride Reaction in dioxane/H2O (1:1), 0°C, NaHCO3 and acetic anhydride added dropwise ~80-85 Formation of (2S,4R)-methyl 1-acetyl-4-hydroxypyrrolidine-2-carboxylate intermediate
2 Protection or acylation of the hydroxyl group Acyl chlorides or other protecting agents Variable Enables selective functionalization
3 Nucleophilic substitution and catalytic hydrogenation Sodium azide for SN2 substitution, followed by hydrogenation with 5% Pd/CaCO3 Moderate to high Converts sulfonate intermediates to amines maintaining chirality
4 Hydrolysis and purification Saponification under basic conditions, acid-base extraction 80-85 Avoids epimerization and improves purity
5 Formation of hydrochloride salt Treatment with HCl in appropriate solvent Quantitative Final product as stable hydrochloride salt

Notes on Stereochemical Stability and Purification

  • Attempted O-alkylation of the hydroxyl group before hydrolysis resulted in epimerization at the 2-position, leading to stereochemical impurities and multiple inseparable products.
  • Performing saponification (hydrolysis of the methyl ester) prior to alkylation avoids epimerization and yields a more stereochemically pure product.
  • Purification techniques such as flash column chromatography (FCC) and recrystallization from ethyl acetate/ether are effective for isolating the desired stereoisomer.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Remarks
Esterification of trans-4-hydroxy-L-proline NaHCO3, Acetic anhydride in dioxane/H2O 0°C to 23°C 2 hours 80-85 Formation of methyl ester hydrochloride salt
Nucleophilic substitution (SN2) Sodium azide in appropriate solvent Ambient Variable Moderate to high Followed by catalytic hydrogenation
Catalytic hydrogenation 5% Pd/CaCO3 catalyst Room temperature Few hours High Converts azides to amines, retains stereochemistry
Saponification NaOH in THF/MeOH Room temperature Several hours 84 Prevents epimerization, improves purity
Alkylation (post-saponification) Alkyl halides or acyl chlorides Room temperature Variable 83 Successful functionalization without epimerization
Formation of hydrochloride salt HCl in suitable solvent Ambient Quantitative Quantitative Stabilizes product for isolation

Research Outcomes and Analytical Characterization

  • The synthesized compound is confirmed by NMR spectroscopy, including proton and carbon NMR, to verify the stereochemistry and purity.
  • Mass spectrometry and elemental analysis support molecular weight and composition consistency.
  • Chromatographic purity is ensured by flash column chromatography and recrystallization.
  • The hydrochloride salt form enhances stability and handling properties for research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-based esters with modifications at the 4-position of the ring. Below is a detailed comparison with structurally related analogs:

L-β-Homohydroxyproline Hydrochloride (C₆H₁₂ClNO₃)

  • Structure : (2S,4R)-4-hydroxy-pyrrolidine-2-yl acetic acid hydrochloride.
  • Key Differences : The stereochemistry at the 4-position is R instead of S , and it lacks the methyl ester group, instead having a carboxylic acid moiety .
  • Implications :
    • The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing cell membrane permeability compared to the ester derivative.
    • The 4R configuration may alter binding affinity to biological targets, such as proline-hydroxylating enzymes or neurotransmitter receptors.

Methyl 2-[(2R,4S)-4-Fluoropyrrolidin-2-yl]acetate Hydrochloride (C₇H₁₃ClFNO₂)

  • Structure : Fluorine replaces the hydroxyl group at the 4S position.
  • Key Differences : The hydroxyl group is substituted with a fluorine atom , and the stereochemistry at the 2-position is R instead of S .
  • The 2R configuration may sterically hinder interactions with chiral binding pockets in enzymes or receptors.

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride (C₈H₁₆ClNO₃)

  • Structure: Replaces the pyrrolidine ring with a tetrahydropyran (six-membered) ring and introduces an amino group.
  • Key Differences: The six-membered ring alters conformational flexibility, and the amino group adds a basic nitrogen center .
  • Implications: The larger ring size may reduce strain but increase steric bulk, affecting binding to compact active sites. The amino group enhances solubility in acidic conditions and provides a site for further functionalization.

Research Findings and Implications

Stereochemical Impact : The (2S,4S) configuration in the target compound optimizes interactions with chiral biological targets, as seen in its superior activity compared to the 4R diastereomer in preliminary receptor-binding assays .

Fluorine Substitution : The fluorinated analog exhibits a 20% increase in metabolic stability in hepatic microsome assays due to reduced oxidative degradation, though its lower polarity limits aqueous solubility .

Ring Size and Flexibility : The tetrahydropyran derivative shows reduced binding to GABA transporters compared to pyrrolidine-based analogs, highlighting the importance of ring size in neuroactive compound design .

Biological Activity

Methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 850849-79-5, is characterized by its molecular formula C7H14ClNO3C_7H_{14}ClNO_3 and a molecular weight of approximately 195.64 g/mol. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features that influence its interaction with biological targets. The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, particularly in modulating the activity of acetylcholine and other neurotransmitters.

Pharmacological Properties

  • Neuroprotective Effects : Research indicates that compounds similar to methyl 2-((2S,4S)-4-hydroxypyrrolidin-2-yl)acetate exhibit neuroprotective properties. For instance, studies have shown that derivatives can protect neuronal cells from apoptosis induced by oxidative stress .
  • Antinociceptive Activity : Some studies have reported that pyrrolidine derivatives can exhibit antinociceptive effects, suggesting potential applications in pain management .
  • Cognitive Enhancement : There is emerging evidence that compounds with a pyrrolidine structure may enhance cognitive functions by modulating cholinergic pathways . This could be particularly relevant in the context of neurodegenerative diseases.

Case Studies

  • Neuroprotection in Models of Alzheimer's Disease : A study demonstrated that a related compound showed significant neuroprotective effects in cellular models of Alzheimer's disease. The compound was able to reduce amyloid-beta toxicity and improve cell viability .
  • Pain Management Trials : Clinical trials involving similar pyrrolidine derivatives highlighted their potential in reducing pain responses in animal models, indicating a pathway for developing new analgesic medications .
  • Cognitive Function Studies : Research has shown that administration of pyrrolidine derivatives improved memory retention in rodent models, suggesting a role in enhancing learning and memory processes .

Data Table

The following table summarizes key properties and findings related to this compound:

Property/StudyDescription/Findings
CAS Number 850849-79-5
Molecular Formula C7H14ClNO3C_7H_{14}ClNO_3
Molecular Weight 195.64 g/mol
Neuroprotective Effects Reduces oxidative stress-induced apoptosis
Antinociceptive Activity Significant reduction in pain response in animal models
Cognitive Enhancement Improves memory retention in rodent studies

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